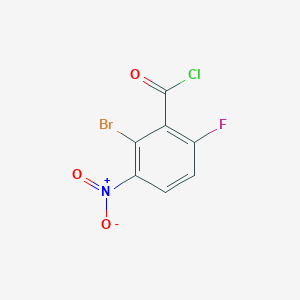
2-Bromo-6-fluoro-3-nitrobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-fluoro-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3BrClFNO3 It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, fluorine, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-nitrobenzoyl chloride typically involves multiple steps:
Nitration: The starting material, 2-bromo-6-fluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
2-Bromo-6-fluoro-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Aromatic Substitution: The bromine and fluorine substituents can direct further substitution reactions on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) for bromination, or nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Further Substituted Aromatics: From electrophilic aromatic substitution reactions.
科学的研究の応用
2-Bromo-6-fluoro-3-nitrobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Agricultural Chemicals: Intermediate in the synthesis of pesticides and herbicides.
作用機序
The mechanism of action of 2-Bromo-6-fluoro-3-nitrobenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms influence the compound’s electronic properties and reactivity .
類似化合物との比較
Similar Compounds
- 2-Bromo-3-nitrobenzoyl chloride
- 2-Fluoro-3-nitrobenzoyl chloride
- 2-Bromo-6-fluorobenzoyl chloride
Uniqueness
2-Bromo-6-fluoro-3-nitrobenzoyl chloride is unique due to the combination of bromine, fluorine, and nitro substituents on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes .
特性
分子式 |
C7H2BrClFNO3 |
|---|---|
分子量 |
282.45 g/mol |
IUPAC名 |
2-bromo-6-fluoro-3-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H2BrClFNO3/c8-6-4(11(13)14)2-1-3(10)5(6)7(9)12/h1-2H |
InChIキー |
AANJMXVVRRCPGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















